5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biochemistry: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid
- 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid
- 4-Bromo-2-fluorobenzoic acid
Uniqueness
5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the molecule can influence its reactivity and interactions with biological targets, making it a valuable compound for research .
Biological Activity
5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 325.13 g/mol. It features a bromine atom at the 5-position and a fluorobenzyl ether group at the 2-position of a benzoic acid moiety. This unique structure contributes to its chemical reactivity and potential biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes involved in critical biochemical pathways. The presence of halogen substituents (bromine and fluorine) enhances its reactivity, potentially leading to:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, altering their function.
- Receptor Interaction : It may act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacteria and fungi, making it a candidate for further investigation in infectious disease treatment .
- Anticancer Potential : The compound has been evaluated for its anticancer properties, showing promise in inhibiting cancer cell proliferation in vitro. Specific studies have demonstrated its effectiveness against certain cancer cell lines, highlighting its potential as a therapeutic agent .
- Inflammation Modulation : There is evidence suggesting that it may play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
Synthesis and Applications
The synthesis of this compound typically involves several steps, including:
- Suzuki-Miyaura Coupling : This reaction is commonly used to form carbon-carbon bonds between aryl halides and boronic acids.
The compound's versatility allows it to serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIGHZWKHZIQCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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